hMAO-B-IN-5

Description

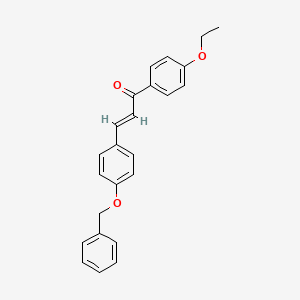

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3/c1-2-26-22-15-11-21(12-16-22)24(25)17-10-19-8-13-23(14-9-19)27-18-20-6-4-3-5-7-20/h3-17H,2,18H2,1H3/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBMIWJIJRIBEG-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

hMAO-B-IN-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of hMAO-B-IN-5, a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B). This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes its interaction and functional implications.

Core Mechanism of Action

hMAO-B-IN-5, identified as 3,4-dichloro-N-(1H-indol-5-yl)benzamide, is a highly potent and selective competitive inhibitor of human monoamine oxidase B (hMAO-B).[1] Monoamine oxidases are enzymes responsible for the degradation of neuroactive amines, such as dopamine.[1] MAO-B is of particular interest in neurodegenerative diseases like Parkinson's disease, as its inhibition can increase dopamine levels in the brain.[1] hMAO-B-IN-5 functions as a reversible and competitive inhibitor, indicating that it binds to the active site of the hMAO-B enzyme, preventing the substrate from binding and being metabolized, but can be displaced by high concentrations of the substrate.[1] This mode of action allows for the modulation of dopamine levels, offering potential therapeutic benefits.[1] Furthermore, hMAO-B-IN-5 has demonstrated neuroprotective effects against 6-hydroxydopamine-induced neuronal cell damage, suggesting it may also mitigate downstream effects of MAO-B activity, such as oxidative stress.[1]

Quantitative Data Summary

The inhibitory activity and selectivity of hMAO-B-IN-5 have been quantitatively characterized, with key parameters summarized in the table below.

| Parameter | Value | Description |

| hMAO-B IC50 | 42 nM | The half-maximal inhibitory concentration against human MAO-B.[1] |

| hMAO-A IC50 | > 100,000 nM | The half-maximal inhibitory concentration against human MAO-A. |

| Selectivity Index (SI) | > 2375 | The ratio of IC50 (hMAO-A) / IC50 (hMAO-B), indicating high selectivity for hMAO-B.[1] |

| Inhibition Constant (Ki) | 7 nM | A measure of the inhibitor's binding affinity to hMAO-B.[1] |

| Mode of Inhibition | Reversible and Competitive | Describes the nature of the interaction with the hMAO-B enzyme.[1] |

Experimental Protocols

hMAO Inhibition Assay

The inhibitory activity of hMAO-B-IN-5 was determined using a fluorescence-based assay.

-

Enzyme and Substrate: Recombinant human MAO-A and MAO-B were used as the enzyme sources. Kynuramine dihydrobromide served as the substrate, which is oxidatively deaminated by MAOs to produce 4-hydroxyquinoline, a fluorescent product.[1]

-

Assay Conditions: The assay was performed in 96-well plates. Each well contained the respective hMAO enzyme, the inhibitor (hMAO-B-IN-5) at various concentrations, and the substrate in a suitable buffer.

-

Detection: The fluorescence of the product, 4-hydroxyquinoline, was measured at an excitation wavelength of 310 nm and an emission wavelength of 400 nm using a fluorescence microplate reader.

-

Data Analysis: The percent inhibition was calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor). The IC50 values were then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Rasagiline and toloxatone were used as reference compounds.[1]

Kinetic Analysis for Mode of Inhibition

To determine the mode of inhibition, enzyme kinetics were studied by measuring the initial reaction velocities at different concentrations of both the substrate (kynuramine) and the inhibitor (hMAO-B-IN-5).

-

Experimental Setup: A series of experiments were conducted where the concentration of the substrate was varied while the concentration of the inhibitor was held constant, and vice versa.

-

Data Plotting: The data were plotted using Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[substrate]) and Dixon plots (a plot of 1/velocity versus inhibitor concentration).

-

Interpretation: For competitive inhibition, the Lineweaver-Burk plot shows lines with different slopes intersecting on the y-axis, while the Vmax remains constant and the Km increases with increasing inhibitor concentration.[1] The Ki value was determined from these kinetic studies.[1]

Neuroprotection Assay

The neuroprotective effects of hMAO-B-IN-5 were assessed against 6-hydroxydopamine (6-OHDA)-induced cell death in PC12 cells, a common in vitro model for Parkinson's disease research.[1]

-

Cell Culture: PC12 cells were cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: The cells were pre-treated with various concentrations of hMAO-B-IN-5 for a specified period before being exposed to the neurotoxin 6-OHDA.

-

Cell Viability Assessment: After the treatment period, cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Data Analysis: The percentage of cell viability was calculated by comparing the absorbance of treated cells to that of control cells (not exposed to 6-OHDA). Rasagiline was used as a positive control.[1]

Visualizations

Signaling Pathway of MAO-B Inhibition and Neuroprotection

Caption: MAO-B inhibition by hMAO-B-IN-5 prevents dopamine degradation, reducing oxidative stress.

Experimental Workflow for hMAO-B Inhibition Assay

Caption: Workflow for determining the IC50 of hMAO-B-IN-5 using a fluorescence-based assay.

Logical Relationship of Competitive Inhibition

Caption: hMAO-B-IN-5 competes with the substrate for binding to the enzyme's active site.

References

hMAO-B-IN-5: A Comprehensive Technical Profile on its Selectivity for MAO-B

For Immediate Release

This technical guide provides an in-depth analysis of the selective inhibition of monoamine oxidase B (MAO-B) by the compound hMAO-B-IN-5, also identified as Compound B15. The document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. It details the quantitative selectivity, experimental methodologies for its determination, and relevant biological pathways.

Executive Summary

hMAO-B-IN-5 is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B). This guide summarizes the inhibitory activity of hMAO-B-IN-5 against both MAO-B and its isoform, monoamine oxidase A (MAO-A), presenting key quantitative metrics that underscore its high selectivity. Detailed experimental protocols for the determination of inhibitory constants are provided, alongside graphical representations of the experimental workflow and the signaling pathway associated with MAO-B gene expression.

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of hMAO-B-IN-5 were assessed by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against both hMAO-A and hMAO-B. The data, summarized in the table below, clearly demonstrates the compound's preferential binding to and inhibition of MAO-B.

| Parameter | hMAO-B | hMAO-A | Selectivity Index (SI) |

| IC50 | 0.12 µM[1][2] | 34.512 µM | 287.6[1][2] |

| Ki | 0.033 µM[1][2] | Not Reported |

The Selectivity Index (SI) is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (IC50 MAO-A / IC50 MAO-B).

Experimental Protocols

The determination of the inhibitory activity of hMAO-B-IN-5 against hMAO-A and hMAO-B is typically performed using a fluorometric assay. The following protocol is a representative method based on established procedures.

Objective: To determine the IC50 values of hMAO-B-IN-5 for the inhibition of recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

hMAO-B-IN-5 (test compound)

-

MAO-A Substrate: Kynuramine

-

MAO-B Substrate: Benzylamine

-

Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent probe)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of hMAO-B-IN-5 and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzymes, substrates, HRP, and Amplex Red in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

A solution of the test compound (hMAO-B-IN-5) at various concentrations or a reference inhibitor. For control wells, add solvent only.

-

Recombinant hMAO-A or hMAO-B enzyme solution.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the respective substrate (Kynuramine for MAO-A or Benzylamine for MAO-B), HRP, and Amplex Red to each well.

-

Immediately begin kinetic measurement of the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm) using a microplate reader at 37°C. Record readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

-

Determination of Ki (Inhibition Constant):

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Analyze the data using Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Experimental Workflow for MAO Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of a compound against MAO-A and MAO-B.

References

An In-depth Technical Guide to the In Vitro and In Vivo Stability of hMAO-B-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo stability of hMAO-B-IN-5, a potent, selective, and reversible human monoamine oxidase B (hMAO-B) inhibitor. Also known as Compound B15, this benzyloxy chalcone derivative has been identified as a promising candidate for further investigation in the context of neurodegenerative diseases.

Introduction

hMAO-B-IN-5 (Compound B15) is a small molecule inhibitor of human monoamine oxidase B, an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. The therapeutic potential of hMAO-B inhibitors is well-established, and the development of new chemical entities with favorable stability and pharmacokinetic profiles is an active area of research. This document collates the currently available inhibitory and permeability data for hMAO-B-IN-5 and provides detailed experimental protocols for the assays performed. While specific in vitro metabolic stability and in vivo pharmacokinetic data for hMAO-B-IN-5 are not publicly available at this time, this guide also furnishes detailed, generalized protocols for how such critical studies would be conducted.

In Vitro Profile of hMAO-B-IN-5

The primary research on hMAO-B-IN-5 has focused on its inhibitory activity against hMAO-B and its potential for central nervous system (CNS) penetration. The key quantitative data from these studies are summarized in the table below.

| Parameter | Value | Assay |

| hMAO-B IC50 | 0.12 µM | Fluorometric Assay |

| hMAO-B Ki | 0.033 ± 0.001 µM | Fluorometric Assay |

| Selectivity Index (SI) for hMAO-B | 287.600 | Fluorometric Assay |

| Permeability (Pe) | > 4.0 × 10–6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |

Table 1: Summary of In Vitro Data for hMAO-B-IN-5 (Compound B15)

Experimental Protocols

1. Human Monoamine Oxidase (hMAO) Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the hMAO-A and hMAO-B enzymes by 50% (IC50).

-

Enzymes and Substrates: Recombinant human MAO-A (hMAO-A) and MAO-B (hMAO-B) are used. The substrate for hMAO-A is kynuramine (0.06 mM), and for hMAO-B is benzylamine (0.3 mM).

-

Assay Buffer: 50 mM sodium phosphate buffer (pH 7.2).

-

Procedure:

-

The reaction is conducted in a 0.5 mL final volume.

-

hMAO-A or hMAO-B enzyme is pre-incubated with various concentrations of hMAO-B-IN-5 for a specified time.

-

The reaction is initiated by the addition of the respective substrate.

-

The change in absorbance is monitored continuously for 30 minutes at 25°C. The absorbance is measured at 316 nm for the hMAO-A reaction and 250 nm for the hMAO-B reaction.

-

IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

-

Selectivity Index (SI): The SI is calculated as the ratio of the IC50 value for hMAO-A to the IC50 value for hMAO-B (IC50 hMAO-A / IC50 hMAO-B).

2. Reversibility Study

This study determines whether the inhibition of hMAO-B by the compound is reversible or irreversible.

-

Method: Dialysis.

-

Procedure:

-

The hMAO-B enzyme is pre-incubated with hMAO-B-IN-5 at a concentration approximately twice its IC50 value for 30 minutes.

-

Reference compounds, a reversible inhibitor (lazabemide) and an irreversible inhibitor (pargyline), are used as controls.

-

The enzyme-inhibitor mixture is then dialyzed against the assay buffer.

-

The residual activity of the dialyzed and undialyzed samples is measured using the hMAO-B inhibition assay described above.

-

Recovery of enzyme activity after dialysis indicates reversible inhibition. The results for hMAO-B-IN-5 showed effective recovery of hMAO-B inhibition, similar to the reversible reference lazabemide, confirming its status as a reversible inhibitor[1].

-

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is an in vitro model to predict passive intestinal absorption and blood-brain barrier penetration.

-

System: A multi-well plate system with a donor and an acceptor chamber separated by a filter membrane coated with a lipid solution (e.g., porcine brain lipid in dodecane) to mimic a biological membrane.

-

Procedure:

-

A solution of hMAO-B-IN-5 is prepared in a buffer at a specific pH (e.g., 7.4) and added to the donor wells.

-

The acceptor wells are filled with a corresponding buffer.

-

The plate is incubated for a set period (e.g., 4-16 hours) at room temperature.

-

After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

The effective permeability (Pe) is calculated from the concentrations and the incubation parameters. A Pe value higher than 4.0 × 10–6 cm/s, as observed for hMAO-B-IN-5, suggests significant permeability and potential for CNS bioavailability[1].

-

In Vitro Metabolic Stability (Generalized Protocol)

As specific data for hMAO-B-IN-5 is not available, a standard protocol for assessing in vitro metabolic stability in human liver microsomes is provided below. This assay is crucial for predicting the hepatic clearance of a compound.

-

Test System: Pooled human liver microsomes (HLM).

-

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

hMAO-B-IN-5 stock solution in a suitable solvent (e.g., DMSO).

-

Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

-

Internal standard for analytical quantification.

-

-

Procedure:

-

Prepare a reaction mixture containing HLM and phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Add hMAO-B-IN-5 to the reaction mixture at a final concentration typically around 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of hMAO-B-IN-5 using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.

-

In Vivo Pharmacokinetic Study (Generalized Protocol)

To assess the in vivo stability and pharmacokinetic profile of hMAO-B-IN-5, a study in a rodent model, such as rats, would be conducted. A generalized protocol is outlined below.

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (IV) administration via the tail vein to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) gavage to determine oral bioavailability.

-

-

Dosing: A suitable dose is selected based on in vitro potency and any available toxicity data. The compound is formulated in an appropriate vehicle (e.g., a solution or suspension).

-

Blood Sampling:

-

Blood samples are collected from a suitable site (e.g., tail vein or jugular vein) at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Sample Analysis:

-

Plasma samples are processed (e.g., by protein precipitation or liquid-liquid extraction).

-

The concentration of hMAO-B-IN-5 in the plasma samples is quantified using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

-

Key parameters include:

-

IV: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).

-

PO: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), AUC.

-

-

Oral bioavailability (F%) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

-

Visualizations

Caption: Workflow for the in vitro hMAO inhibition assay.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Conclusion

hMAO-B-IN-5 (Compound B15) has demonstrated potent and selective reversible inhibition of hMAO-B in vitro, along with promising membrane permeability suggestive of CNS bioavailability. While crucial data on its metabolic stability and in vivo pharmacokinetics are not yet publicly available, the generalized protocols provided in this guide outline the standard experimental approaches that would be employed to characterize these properties. The collective findings will be essential in determining the potential of hMAO-B-IN-5 as a therapeutic candidate for neurodegenerative diseases. Further studies are warranted to complete the stability and pharmacokinetic profile of this promising compound.

References

Navigating the Therapeutic Landscape: A Technical Guide to the Pharmacokinetics and Bioavailability of Novel Human Monoamine Oxidase B Inhibitors

Introduction

The development of selective inhibitors for human monoamine oxidase B (hMAO-B) represents a cornerstone in the therapeutic strategy for neurodegenerative conditions, most notably Parkinson's disease.[1][2][3] By preventing the breakdown of dopamine in the brain, these inhibitors help to alleviate motor symptoms and may offer neuroprotective benefits.[1][3][4] This technical guide provides an in-depth overview of the pharmacokinetic and bioavailability profiles of a representative novel hMAO-B inhibitor, referred to herein as hMAO-B-IN-5, based on recently published data for emerging compounds in this class. The information is tailored for researchers, scientists, and drug development professionals, offering a composite summary of expected performance and the methodologies for its evaluation.

It is important to note that a specific compound designated "hMAO-B-IN-5" is not yet described in the public scientific literature. Therefore, this guide synthesizes data from various novel, potent, and selective hMAO-B inhibitors to provide a representative profile.

Pharmacokinetic Profile of a Novel hMAO-B Inhibitor

The ideal pharmacokinetic profile of a novel hMAO-B inhibitor includes good oral bioavailability, rapid absorption, adequate distribution into the central nervous system, metabolism into inactive and non-toxic metabolites, and an appropriate elimination half-life to allow for convenient dosing regimens.

Absorption and Bioavailability

Novel hMAO-B inhibitors are generally designed for oral administration. Key parameters influencing their absorption and bioavailability are summarized below.

| Parameter | Representative Value | Experimental Protocol |

| Oral Bioavailability | Predicted to be high | In silico models (e.g., based on Lipinski's rule of five, polar surface area) are initially used to predict oral bioavailability. In vivo studies in animal models (e.g., rats, mice) are then conducted. This involves administering the compound orally and intravenously in separate cohorts. Plasma samples are collected at various time points, and the drug concentration is measured using LC-MS/MS. Bioavailability is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%. |

| Gastrointestinal Absorption | High | Predicted using computational models of human intestinal absorption (HIA). Experimental validation can be performed using in vitro models such as Caco-2 cell permeability assays. |

| Peak Plasma Concentration (Cmax) | Dose-dependent | Determined from the plasma concentration-time profile following oral administration in animal models. |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Determined from the plasma concentration-time profile following oral administration in animal models.[1] |

Distribution

Effective hMAO-B inhibitors must cross the blood-brain barrier (BBB) to reach their target in the central nervous system.

| Parameter | Representative Value | Experimental Protocol |

| Blood-Brain Barrier Permeability | High | In silico predictions are based on molecular properties such as lipophilicity (LogP), molecular weight, and polar surface area. In vitro assessment can be performed using parallel artificial membrane permeability assays (PAMPA) or cell-based models (e.g., co-cultures of endothelial cells and astrocytes). In vivo determination involves measuring the brain-to-plasma concentration ratio of the compound in animal models following administration. |

| Plasma Protein Binding | Moderate to High | Determined experimentally using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from relevant species (e.g., human, rat, mouse). |

Metabolism

The metabolic stability and pathways of a drug candidate are critical for its safety and efficacy.

| Parameter | Representative Pathway | Experimental Protocol |

| Primary Metabolic Enzymes | Cytochrome P450 (CYP) isoenzymes (e.g., CYP2A6, CYP2B6, CYP3A4) | In vitro metabolism studies are conducted using human liver microsomes or hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine metabolic stability. Identification of the specific CYP enzymes involved is achieved by using a panel of recombinant human CYP enzymes or selective chemical inhibitors. |

| Major Metabolites | Generally inactive and non-toxic | Metabolite identification is performed by analyzing samples from in vitro metabolism studies or plasma and urine from in vivo studies using high-resolution mass spectrometry (HRMS). |

Excretion

The route and rate of elimination are important for determining the dosing interval and potential for drug accumulation.

| Parameter | Representative Route | Experimental Protocol |

| Primary Route of Elimination | Renal (urine) | Following administration of a radiolabeled version of the compound to animal models, urine and feces are collected over time, and the amount of radioactivity in each is quantified to determine the primary route of excretion. |

| Elimination Half-life (t1/2) | Varies (from a few hours to over 10 hours) | Calculated from the terminal phase of the plasma concentration-time curve following intravenous or oral administration. |

Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and the mechanism of action provide a clearer understanding of the drug development and evaluation process.

Caption: A generalized workflow for the discovery and preclinical development of a novel hMAO-B inhibitor.

Caption: Mechanism of action of hMAO-B inhibitors in preventing dopamine breakdown.

Conclusion

The development of novel hMAO-B inhibitors with favorable pharmacokinetic and bioavailability profiles is a dynamic and promising area of research. The representative data and methodologies presented in this guide highlight the critical parameters that are assessed to identify promising drug candidates. Future advancements will likely focus on further optimizing BBB permeability, minimizing off-target effects, and elucidating the full therapeutic potential of this important class of drugs for neurodegenerative diseases.

References

- 1. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]

- 2. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

hMAO-B-IN-5: A Comprehensive Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

hMAO-B-IN-5 has emerged as a promising small molecule inhibitor of human monoamine oxidase B (hMAO-B), a key enzyme implicated in the pathophysiology of neurodegenerative diseases. This technical guide provides a comprehensive overview of hMAO-B-IN-5, consolidating available data on its biochemical activity, neuroprotective properties, and pharmacokinetic profile. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutics for conditions such as Parkinson's disease and Alzheimer's disease. While comprehensive data from a single, dedicated publication on hMAO-B-IN-5 is not publicly available, this guide synthesizes information from various sources, including supplier data and related research on similar compounds, to present a holistic view of its potential. A closely related compound, referred to as "Monoamine Oxidase B inhibitor 5 (Compound 16d)," is believed to be structurally similar or identical and its data is included herein.

Introduction to hMAO-B-IN-5

hMAO-B-IN-5, also known as Compound B15, is a potent, selective, and reversible inhibitor of human monoamine oxidase B.[1] MAO-B is an enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine.[2] Elevated MAO-B activity is associated with increased oxidative stress and neuronal damage, making it a prime therapeutic target for neurodegenerative disorders.[2] By inhibiting MAO-B, hMAO-B-IN-5 is postulated to exert neuroprotective effects through multiple mechanisms, including the preservation of dopamine levels, reduction of oxidative stress, and modulation of apoptotic pathways.

Quantitative Data

The following tables summarize the available quantitative data for hMAO-B-IN-5 and the closely related Compound 16d.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Ki | Inhibition Type |

| hMAO-B-IN-5 (Compound B15) | hMAO-A | 34512 nM | - | - |

| hMAO-B | 120 nM | 33 nM | Reversible | |

| Monoamine Oxidase B inhibitor 5 (Compound 16d) | hMAO-A | >26,000 nM | - | - |

| hMAO-B | 67.3 nM | 82.5 nM | Competitive, Reversible |

Data for hMAO-B-IN-5 (Compound B15) from MedChemExpress.[1] Data for Monoamine Oxidase B inhibitor 5 (Compound 16d) from MedchemExpress, citing Lv Y, et al.[3]

Table 2: In Vitro and In Vivo Properties

| Compound | Property | Method | Result | Reference |

| hMAO-B-IN-5 | Blood-Brain Barrier (BBB) Permeability | Not Specified | Capable of crossing the BBB | [3] |

| Monoamine Oxidase B inhibitor 5 (Compound 16d) | Blood-Brain Barrier (BBB) Permeability | In vivo (mouse) | Penetrates the BBB | [3] |

| Acute Toxicity | In vivo (mouse) | Good safety profile | Lv Y, et al. | |

| Pharmacokinetics | In vivo (rat) | Good pharmacokinetic characteristics | [3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of hMAO-B-IN-5 is the selective and reversible inhibition of the hMAO-B enzyme. This inhibition leads to a cascade of downstream effects that contribute to its neuroprotective potential.

Inhibition of Dopamine Degradation and Reduction of Oxidative Stress

By inhibiting MAO-B, hMAO-B-IN-5 prevents the breakdown of dopamine in the brain. This not only increases the synaptic availability of dopamine, which is beneficial in conditions like Parkinson's disease, but also reduces the production of reactive oxygen species (ROS), such as hydrogen peroxide, which are byproducts of MAO-B-catalyzed deamination.

Modulation of Apoptotic Pathways

The reduction in oxidative stress is believed to be a key factor in the anti-apoptotic effects of MAO-B inhibitors. Oxidative stress can trigger the intrinsic apoptotic pathway by damaging mitochondria, leading to the release of cytochrome c and the activation of caspases. By mitigating ROS production, hMAO-B-IN-5 may prevent the initiation of this cascade. It is hypothesized that this involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.

Experimental Protocols

In Vitro hMAO-B Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against hMAO-B.

In Vitro Neuroprotection Assay using SH-SY5Y cells and 6-OHDA (Generic Protocol)

This protocol outlines a common method to assess the neuroprotective effects of a compound against a neurotoxin in a neuronal cell line.

In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease (Generic Protocol)

This protocol describes a standard animal model to evaluate the efficacy of a neuroprotective agent in vivo.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) (Generic Protocol)

This in vitro assay is used to predict the ability of a compound to cross the blood-brain barrier.

Conclusion and Future Directions

The available data strongly suggest that hMAO-B-IN-5 is a potent and selective reversible inhibitor of hMAO-B with the ability to cross the blood-brain barrier. Its demonstrated efficacy in a preclinical model of Parkinson's disease, likely mediated through the reduction of oxidative stress and inhibition of apoptosis, positions it as a compelling candidate for further investigation as a neuroprotective agent.

To fully elucidate the therapeutic potential of hMAO-B-IN-5, future research should focus on:

-

Publication of detailed preclinical data: The release of comprehensive in vitro and in vivo data, including detailed experimental protocols, will be crucial for independent validation and advancement of the compound.

-

Elucidation of specific signaling pathways: Investigating the precise molecular targets and signaling cascades modulated by hMAO-B-IN-5 beyond MAO-B inhibition will provide a deeper understanding of its neuroprotective mechanisms.

-

Evaluation in other neurodegenerative models: Assessing the efficacy of hMAO-B-IN-5 in models of other neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis, could broaden its therapeutic applications.

-

Pharmacokinetic and toxicology studies: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to establish a complete safety and pharmacokinetic profile to support potential clinical development.

References

The Discovery and Development of hMAO-B-IN-5: A Selective and Reversible Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

hMAO-B-IN-5, also identified as Compound B15, is a potent, selective, and reversible inhibitor of human monoamine oxidase-B (hMAO-B). With a half-maximal inhibitory concentration (IC50) of 120 nM and a dissociation constant (Ki) of 33 nM, this small molecule holds significant promise as a tool for investigating the role of MAO-B in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of hMAO-B-IN-5, including its synthesis, mechanism of action, and in vitro properties. Detailed experimental protocols and data are presented to facilitate its application in neuroscience research and drug discovery programs.

Introduction

Monoamine oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several important neurotransmitters, including dopamine. Elevated MAO-B activity has been implicated in the pathophysiology of various neurodegenerative disorders, primarily through the generation of oxidative stress and the depletion of essential monoamines. Consequently, the development of selective MAO-B inhibitors represents a major therapeutic strategy for these conditions.

hMAO-B-IN-5 emerges from this research landscape as a valuable chemical probe. Its reversible nature offers an advantage over irreversible inhibitors, allowing for more controlled studies of MAO-B function. This document serves as a central repository of technical information regarding hMAO-B-IN-5.

Discovery and Synthesis

The discovery of hMAO-B-IN-5 was the result of a targeted medicinal chemistry effort aimed at identifying novel, potent, and selective MAO-B inhibitors. The core chemical scaffold of hMAO-B-IN-5 is a chalcone derivative, a class of compounds known for their diverse biological activities.

Chemical Properties

| Property | Value |

| IUPAC Name | (2E)-3-[4-(benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one |

| CAS Number | 358343-63-2 |

| Molecular Formula | C24H22O3 |

| Molecular Weight | 358.43 g/mol |

Synthesis Protocol

The synthesis of hMAO-B-IN-5 is achieved through a Claisen-Schmidt condensation reaction, a standard method for the preparation of chalcones.

Materials:

-

4-ethoxyacetophenone

-

4-(benzyloxy)benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve 4-ethoxyacetophenone and 4-(benzyloxy)benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the cooled mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

The resulting precipitate, hMAO-B-IN-5, is collected by filtration.

-

Wash the crude product with cold water until the filtrate is neutral.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified product.

-

Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Biological Activity

hMAO-B-IN-5 exerts its biological effect by selectively and reversibly binding to the active site of the hMAO-B enzyme, thereby preventing the breakdown of its substrates.

In Vitro hMAO-B Inhibition

The inhibitory potency of hMAO-B-IN-5 was determined using a fluorometric assay.

Table 1: In Vitro Inhibitory Activity of hMAO-B-IN-5

| Parameter | Value |

| IC50 (hMAO-B) | 120 nM |

| Ki (hMAO-B) | 33 nM |

| Mode of Inhibition | Reversible |

| Selectivity | Selective for hMAO-B over hMAO-A |

Experimental Protocol: hMAO-B Inhibition Assay

Principle:

This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-B. The enzyme activity is determined by monitoring the fluorescence generated from the oxidation of a substrate, such as kynuramine.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

hMAO-B-IN-5 (test compound)

-

Positive control (e.g., selegiline)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of hMAO-B-IN-5 in the assay buffer.

-

In a 96-well plate, add the recombinant hMAO-B enzyme to each well.

-

Add the diluted hMAO-B-IN-5 or positive control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 460 nm emission) in kinetic mode for a set duration (e.g., 30 minutes).

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of hMAO-B-IN-5 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Neuroprotective Potential

While specific neuroprotection data for hMAO-B-IN-5 is not yet publicly available, inhibitors of MAO-B are widely investigated for their neuroprotective properties. A standard in vitro model to assess this is the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity assay in SH-SY5Y cells.

Experimental Protocol: SH-SY5Y Neuroprotection Assay

Principle:

The SH-SY5Y human neuroblastoma cell line is a common model for dopaminergic neurons. The neurotoxin 6-OHDA selectively destroys these cells, mimicking the neuronal loss seen in Parkinson's disease. The neuroprotective effect of a compound is measured by its ability to rescue cells from 6-OHDA-induced cell death.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

6-hydroxydopamine (6-OHDA)

-

hMAO-B-IN-5

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of hMAO-B-IN-5 for a specified period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding a pre-determined toxic concentration of 6-OHDA to the wells (excluding the control wells).

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

ADME Properties

A preliminary assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of hMAO-B-IN-5 has been performed, focusing on its potential to cross the blood-brain barrier (BBB).

Blood-Brain Barrier Permeability

The BBB permeability of hMAO-B-IN-5 was evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA). The results indicate that the compound has good potential for CNS penetration.

Experimental Protocol: PAMPA for BBB Permeability

Principle:

The PAMPA model uses a lipid-infused artificial membrane to predict the passive diffusion of a compound across the BBB.

Materials:

-

96-well filter plate (donor plate)

-

96-well acceptor plate

-

Artificial membrane solution (e.g., a mixture of lipids in a suitable organic solvent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

hMAO-B-IN-5

-

LC-MS/MS system for analysis

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Fill the acceptor plate wells with PBS.

-

Add a solution of hMAO-B-IN-5 in PBS to the donor plate wells.

-

Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of hMAO-B-IN-5 in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the permeability coefficient (Pe) using an appropriate formula that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the filter, and the incubation time.

Visualizations

Signaling Pathway

Caption: MAO-B signaling pathway in neurodegeneration and the point of intervention for hMAO-B-IN-5.

Experimental Workflow

Caption: General workflow for the discovery and development of a novel hMAO-B inhibitor like hMAO-B-IN-5.

Conclusion

hMAO-B-IN-5 is a well-characterized, potent, selective, and reversible inhibitor of human monoamine oxidase-B. Its straightforward synthesis and favorable in vitro profile, including potential for blood-brain barrier penetration, make it an excellent tool for researchers in the field of neurodegenerative diseases. The detailed protocols provided in this guide are intended to enable its effective use in elucidating the role of MAO-B in health and disease, and to serve as a reference for the development of future therapeutics targeting this important enzyme.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Monoamine Oxidase B (MAO-B) Inhibitors in the Study of Neurodegenerative Diseases

This technical guide provides a comprehensive overview of human Monoamine Oxidase B (hMAO-B) as a therapeutic target for neurodegenerative diseases. It delves into the mechanism of action of hMAO-B inhibitors, presents key quantitative data for representative compounds, outlines detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction: hMAO-B as a Key Target in Neurodegeneration

Human Monoamine Oxidase B (hMAO-B) is a flavin-dependent enzyme located on the outer mitochondrial membrane.[1] It plays a crucial role in the catabolism of neuroactive amines, including dopamine.[1][2] The activity of MAO-B is known to increase with age and is particularly elevated in neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][3] This increased activity contributes to neuronal damage through two primary mechanisms: the depletion of essential neurotransmitters and the generation of oxidative stress via the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[3][4] Consequently, the inhibition of hMAO-B has emerged as a significant therapeutic strategy to slow disease progression and manage symptoms.[2][5]

Elevated MAO-B levels are associated with reactive astrogliosis, a hallmark of neuroinflammation in AD and other dementias.[6] In Huntington's disease, MAO-B levels are also significantly increased in brain regions undergoing neurodegeneration.[7] The neuroprotective potential of MAO-B inhibitors extends beyond simply preventing dopamine degradation; they have been shown to reduce oxidative stress, interfere with excitotoxicity, and stimulate the production of neurotrophic factors that support neuronal survival.[8]

Mechanism of Action of hMAO-B Inhibitors

hMAO-B inhibitors are broadly classified into two categories: irreversible (covalent) and reversible inhibitors.

-

Irreversible Inhibitors: These compounds, such as selegiline and rasagiline, form a covalent bond with the FAD cofactor in the enzyme's active site, leading to permanent inactivation.[5]

-

Reversible Inhibitors: Newer generation inhibitors, like safinamide, bind non-covalently to the enzyme, allowing for a temporary and more controlled inhibition.[5] This reversibility can reduce the risk of side effects associated with irreversible and non-selective MAO inhibition, such as the "cheese reaction" (a hypertensive crisis caused by the inability to metabolize tyramine).[2]

The primary therapeutic effect of hMAO-B inhibition in Parkinson's disease is the increase in synaptic dopamine levels.[2][9] By blocking dopamine's degradation in glial cells, these inhibitors enhance dopaminergic signaling.[2] Beyond this, MAO-B inhibitors exhibit neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis (programmed cell death).[8][10] Some inhibitors have been shown to regulate mitochondrial membrane permeability and reduce the production of pro-inflammatory cytokines.[2][3]

Quantitative Data for Representative hMAO-B Inhibitors

The potency and selectivity of hMAO-B inhibitors are critical parameters in their development and application. The following tables summarize key quantitative data for several inhibitors, illustrating the range of activities and selectivities achieved.

| Compound | Target | IC₅₀ (µM) | Reference |

| Calycosin (3) | hMAO-B | 7.19 ± 0.32 | [11] |

| Safinamide mesylate | hMAO-B | 0.23 ± 0.01 | [11] |

| Compound 17 | hMAO-B | 0.01 ± 0.005 | [12] |

| Rasagiline | hMAO-B | 0.0437 ± 0.002 | [12] |

| Clorgyline | hMAO-B | 8.85 ± 0.201 | [12] |

| Benzylamine-sulphonamide 11 | hMAO-B | 0.041 | [13] |

| Benzylamine-sulphonamide 12 | hMAO-B | 0.065 | [13] |

| Selegiline | hMAO-B | 0.037 | [13] |

Table 1: In vitro inhibitory activity (IC₅₀) of various compounds against hMAO-B.

| Compound | hMAO-A Kᵢ (µM) | hMAO-B Kᵢ (µM) | Selectivity Index (SI = Kᵢ MAO-A / Kᵢ MAO-B) | Reference |

| Pioglitazone | >100 | 0.65 ± 0.05 | >153.85 | [4] |

| Compound 2 | 1.98 ± 0.09 | 0.11 ± 0.01 | 18.00 | [4] |

| Compound 3 | 1.87 ± 0.11 | 0.09 ± 0.01 | 20.78 | [4] |

| Compound 4 | 2.11 ± 0.13 | 0.12 ± 0.01 | 17.58 | [4] |

| Compound 5 | 1.54 ± 0.08 | 0.08 ± 0.01 | 19.25 | [4] |

Table 2: Inhibition constants (Kᵢ) and selectivity indices for various hMAO inhibitors.

Key Experimental Protocols

Recombinant hMAO-A and hMAO-B Inhibition Assay

This protocol is used to determine the in vitro potency (IC₅₀) of test compounds against hMAO isozymes.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine is a common substrate for both isozymes.

-

Assay Principle: The assay measures the fluorescence of 4-hydroxyquinoline, the product of kynuramine deamination by MAO enzymes.

-

Procedure: a. Prepare a reaction mixture containing sodium phosphate buffer (pH 7.4), the respective hMAO enzyme, and varying concentrations of the test compound. b. Incubate the mixture at 37°C for a specified time (e.g., 15 minutes). c. Initiate the enzymatic reaction by adding the kynuramine substrate. d. Continue incubation at 37°C for a further period (e.g., 20 minutes). e. Stop the reaction by adding a basic solution (e.g., NaOH). f. Measure the fluorescence of the product at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm using a fluorescence plate reader.

-

Controls:

-

Positive Control: A known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., safinamide or selegiline).[11]

-

Negative Control: Reaction mixture without the test compound.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Enzyme Inhibition Kinetics (Lineweaver-Burk and Dixon Plots)

This protocol determines the mode of enzyme inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

Methodology:

-

Perform the hMAO inhibition assay as described above, but with varying concentrations of both the test compound and the substrate (e.g., 40–160 µM for hMAO-A, 4–16 µM for hMAO-B).[11][14]

-

Data Analysis: a. Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. The pattern of line intersections indicates the mode of inhibition. b. Dixon Plot: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines allows for the determination of the Kᵢ value.[14]

Neuroprotection Assay in SH-SY5Y Cells

This cell-based assay evaluates the ability of a test compound to protect neurons from a neurotoxin.

Methodology:

-

Cell Line: Human neuroblastoma SH-SY5Y cells, a common model for dopaminergic neurons.

-

Neurotoxin: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP⁺) are frequently used to induce neuronal cell death, mimicking Parkinson's disease pathology.[15][16]

-

Procedure: a. Culture SH-SY5Y cells in appropriate media. b. Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours). c. Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the cell culture. d. Incubate for a further period (e.g., 24 hours). e. Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

-

Controls:

-

Positive Control: A known neuroprotective agent (e.g., rasagiline).[16]

-

Negative Control: Cells treated with the neurotoxin alone.

-

Vehicle Control: Untreated cells.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.[16]

Visualizations: Pathways and Workflows

Caption: MAO-B metabolic pathway and point of inhibition.

Caption: Workflow for hMAO-B inhibitor drug discovery.

Caption: Logic of hMAO-B inhibition for neuroprotection.

References

- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer's disease and related dementias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Up-regulation of the isoenzymes MAO-A and MAO-B in the human basal ganglia and pons in Huntington's disease revealed by quantitative enzyme radioautography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.3. hMAO Enzyme Kinetics Experiment [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Role of hMAO-B-IN-5 in Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hMAO-B-IN-5, a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B). It details the inhibitor's potency, mechanism of action, and its effects on dopamine metabolism, positioning it as a compound of interest for neurodegenerative disease research, particularly Parkinson's disease. This document includes a compilation of its quantitative inhibitory data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and relevant biological pathways.

Introduction to Monoamine Oxidase B and Dopamine Metabolism

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1] In the central nervous system, the degradation of dopamine by MAO-B contributes to the regulation of dopaminergic signaling. The enzymatic reaction produces hydrogen peroxide, which can contribute to oxidative stress, a factor implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease.[1] Inhibition of hMAO-B is a clinically validated therapeutic strategy to increase the synaptic availability of dopamine and is a cornerstone in the management of Parkinson's disease.[2][3]

hMAO-B-IN-5: A Selective and Reversible Inhibitor

hMAO-B-IN-5, also identified as Compound 16d, is a potent, selective, and reversible inhibitor of human MAO-B.[4][5][6][7] Its ability to reversibly bind to the enzyme offers a potential advantage over irreversible inhibitors by reducing the risk of long-term side effects. Furthermore, its demonstrated ability to cross the blood-brain barrier and alleviate motor deficits in a preclinical model of Parkinson's disease underscores its therapeutic potential.[4][5][6][7]

Quantitative Inhibitory Data

The inhibitory potency of hMAO-B-IN-5 against human MAO-B has been quantitatively determined through in vitro enzymatic assays. The key parameters are summarized in the table below for clear comparison.

| Parameter | Value | Description |

| IC50 | 67.3 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of hMAO-B by 50%.[4][5][6][7] |

| Ki | 82.5 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.[4][5][6][7] |

Signaling Pathways and Experimental Workflows

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine, highlighting the role of MAO-B in its degradation.

Experimental Workflow for Inhibitor Characterization

The diagram below outlines a typical workflow for the in vitro and in vivo characterization of an hMAO-B inhibitor like hMAO-B-IN-5.

Detailed Experimental Protocols

hMAO-B Inhibition Assay (IC50 Determination)

This protocol is based on a continuous spectrophotometric method.[5]

-

Principle: The activity of hMAO-B is measured by monitoring the enzymatic conversion of a substrate, such as kynuramine, to its product, 4-hydroxyquinoline, which can be detected spectrophotometrically.[2][5][8]

-

Materials:

-

Recombinant human MAO-B (hMAO-B) enzyme

-

Kynuramine (substrate)

-

hMAO-B-IN-5 (test inhibitor)

-

Reference inhibitor (e.g., selegiline)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of hMAO-B-IN-5 in the appropriate buffer.

-

In a multi-well plate, add the hMAO-B enzyme solution to each well.

-

Add the different concentrations of hMAO-B-IN-5 or the reference inhibitor to the wells. A control group with no inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

-

Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the product (e.g., 316 nm for 4-hydroxyquinoline) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Determination of Inhibitor Reversibility (Dialysis Method)

This protocol is used to distinguish between reversible and irreversible inhibitors.[9][10][11][12]

-

Principle: Reversible inhibitors can be removed from the enzyme-inhibitor complex by dialysis, leading to the recovery of enzyme activity. Irreversible inhibitors form a stable covalent bond with the enzyme that is not disrupted by dialysis.

-

Materials:

-

hMAO-B enzyme

-

hMAO-B-IN-5

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Phosphate buffer

-

-

Procedure:

-

Incubate the hMAO-B enzyme with a concentration of hMAO-B-IN-5 that produces significant inhibition (e.g., 5-10 times the IC50).

-

As a control, incubate the enzyme with the buffer alone.

-

After the incubation period, take an aliquot of each mixture and measure the initial MAO-B activity (pre-dialysis).

-

Place the remaining enzyme-inhibitor mixture and the control solution into separate dialysis bags.

-

Dialyze both samples against a large volume of cold phosphate buffer for an extended period (e.g., 24 hours) with several buffer changes to ensure complete removal of the unbound inhibitor.

-

After dialysis, measure the MAO-B activity in both the inhibitor-treated and control samples (post-dialysis).

-

Compare the enzyme activity before and after dialysis. A significant recovery of enzyme activity in the inhibitor-treated sample after dialysis indicates reversible inhibition.

-

In Vivo Efficacy in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol describes a common method to assess the neuroprotective and symptomatic effects of a compound in a preclinical model of Parkinson's disease.[4][13][14][15]

-

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease in mice.[4][13][14][15]

-

Animals: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.

-

Materials:

-

MPTP hydrochloride

-

hMAO-B-IN-5

-

Vehicle for drug administration (e.g., saline, DMSO)

-

Equipment for behavioral testing (e.g., rotarod, open field)

-

High-performance liquid chromatography (HPLC) with electrochemical detection for neurochemical analysis.

-

-

Procedure:

-

Animal Acclimation and Grouping: Acclimate mice to the housing conditions for at least one week. Randomly assign mice to different treatment groups (e.g., vehicle control, MPTP + vehicle, MPTP + hMAO-B-IN-5).

-

Drug Administration: Administer hMAO-B-IN-5 or its vehicle to the respective groups for a predetermined period before and/or during MPTP administration.

-

MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP. A common regimen is multiple intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals for one day.[4][13]

-

Behavioral Assessment: At a specified time point after MPTP administration (e.g., 7 days), assess motor function using tests such as:

-

Rotarod test: To measure motor coordination and balance.

-

Open-field test: To assess locomotor activity and exploratory behavior.

-

-

Neurochemical Analysis: Following behavioral testing, euthanize the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

-

Data Analysis: Compare the behavioral performance and striatal dopamine levels between the different treatment groups. A significant improvement in motor function and a preservation of dopamine levels in the hMAO-B-IN-5 treated group compared to the MPTP + vehicle group would indicate a therapeutic effect.

-

Conclusion

hMAO-B-IN-5 is a promising selective and reversible inhibitor of human monoamine oxidase B. Its potent inhibitory activity, favorable pharmacokinetic properties, and demonstrated efficacy in a preclinical model of Parkinson's disease make it a valuable tool for neurodegeneration research and a potential lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this and similar compounds.

References

- 1. MPTP-Induced PD Mouse Model [bio-protocol.org]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. criver.com [criver.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for In Vitro hMAO-B Enzyme Assays

These application notes provide a detailed protocol for the in vitro assessment of human monoamine oxidase B (hMAO-B) inhibitors. The following sections are designed to guide researchers, scientists, and drug development professionals through the experimental setup, data analysis, and interpretation of results for novel inhibitory compounds, exemplified here as "hMAO-B-IN-5".

Introduction

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the catabolism of neuroactive and vasoactive amines, with a preference for substrates like phenethylamine and benzylamine.[1] Dysregulation of MAO-B activity has been implicated in various neurological disorders, including Parkinson's disease and Alzheimer's disease, making it a significant target for therapeutic intervention.[1][2][3] The development of selective hMAO-B inhibitors is a key strategy in the treatment of these conditions.[4][5] This document outlines a detailed protocol for a fluorometric in vitro enzyme assay to determine the inhibitory potential of test compounds against human MAO-B.

The assay is based on the principle that the oxidative deamination of a monoamine substrate by hMAO-B produces hydrogen peroxide (H₂O₂).[2][6][7][8][9] This H₂O₂ then reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, which can be quantified to determine enzyme activity.[2][7][9] The inhibition of the enzyme will result in a decrease in the fluorescence signal.

Signaling Pathway of MAO-B in Dopamine Metabolism

Monoamine oxidase B is a key enzyme in the degradation of dopamine, a neurotransmitter vital for motor control and cognitive function.[1][5] The following diagram illustrates the catabolic pathway of dopamine involving hMAO-B.

Caption: Dopamine metabolism by hMAO-B.

Experimental Protocols

This section provides a detailed methodology for determining the in vitro inhibitory activity of a test compound (hMAO-B-IN-5) against recombinant human MAO-B using a fluorometric assay.

Materials and Reagents

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[6][10]

-

MAO-B Substrate (e.g., Benzylamine or p-Tyramine)[6][12][13]

-

Fluorescent Probe (e.g., Amplex Red or equivalent)[2]

-

hMAO-B-IN-5 (Test Inhibitor)

-

Positive Control Inhibitor (e.g., Selegiline or Pargyline)[6][10]

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplates[6]

-

Fluorescence microplate reader with excitation/emission wavelengths of ~530-570 nm and ~585-600 nm, respectively[7][10][14]

Preparation of Reagents

-

MAO-B Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.

-

hMAO-B Enzyme Solution: Dilute the recombinant hMAO-B enzyme to the desired concentration in MAO-B Assay Buffer. The optimal concentration should be determined empirically but is typically in the range that provides a linear reaction rate for at least 30 minutes. Keep the enzyme on ice.[11]

-

Substrate Stock Solution: Prepare a stock solution of the MAO-B substrate (e.g., 100 mM Benzylamine) in ultrapure water.

-

Fluorescent Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 10 mM Amplex Red) in DMSO. Protect from light.

-

HRP Stock Solution: Prepare a stock solution of HRP (e.g., 10 U/mL) in MAO-B Assay Buffer.

-

Test and Control Inhibitor Stock Solutions: Prepare stock solutions of hMAO-B-IN-5 and the positive control inhibitor (e.g., Selegiline) in DMSO (e.g., 10 mM).

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the test and control inhibitors in MAO-B Assay Buffer. Also, prepare a working substrate solution and a detection reagent mix (fluorescent probe and HRP in assay buffer).

Experimental Workflow

The following diagram outlines the workflow for the hMAO-B inhibition assay.

Caption: Workflow for hMAO-B Inhibition Assay.

Assay Procedure

-

Add 10 µL of the serially diluted test inhibitor (hMAO-B-IN-5) or control inhibitor to the wells of a 96-well black microplate. Include wells for a no-inhibitor control (vehicle, e.g., DMSO in assay buffer) and a background control (no enzyme).

-

Add 40 µL of the diluted hMAO-B enzyme solution to each well, except for the background control wells (add 40 µL of assay buffer instead).[10]

-

Mix gently and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[10][11]

-

Prepare the reaction mix by combining the substrate, fluorescent probe, and HRP in the MAO-B Assay Buffer.

-

Initiate the enzymatic reaction by adding 50 µL of the reaction mix to all wells.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[10][14]

Data Analysis

-

Background Subtraction: Subtract the average fluorescence reading of the background control wells from all other readings.

-

Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of No-Inhibitor Control Well)] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[4][15][16][17][18]

Data Presentation

The inhibitory activity of hMAO-B-IN-5 and control compounds should be summarized in a table for clear comparison.

| Compound | hMAO-B IC₅₀ (µM) | hMAO-A IC₅₀ (µM) | Selectivity Index (SI) for hMAO-B |

| hMAO-B-IN-5 | [Insert experimental value] | [Insert experimental value] | [Calculate as IC₅₀(hMAO-A) / IC₅₀(hMAO-B)] |

| Selegiline (Control) | 0.0023 - 0.07 | > 10 | > 140 |

| Pargyline (Control) | 0.08 - 0.7 | > 100 | > 125 |

| Clorgyline (Control) | 5 - 15 | 0.008 - 0.015 | < 0.003 |

Note: The IC₅₀ values for control compounds are representative values from the literature and may vary depending on assay conditions.[4][6][10] To determine the selectivity index, a similar assay should be performed using the hMAO-A isozyme.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | - Contaminated reagents- Autofluorescence of test compound | - Use fresh reagents- Run a compound-only control (no enzyme) to check for autofluorescence |

| Low signal-to-noise ratio | - Insufficient enzyme or substrate concentration- Short incubation time | - Optimize enzyme and substrate concentrations- Increase incubation time, ensuring the reaction remains in the linear phase |

| High variability between replicate wells | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and ensure proper technique- Gently mix the plate after adding reagents |

| No inhibition observed | - Inactive inhibitor- Incorrect inhibitor concentration range | - Check the purity and stability of the inhibitor- Test a wider range of concentrations |

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of hMAO-B inhibitors using a robust and sensitive fluorometric assay. By following these guidelines, researchers can accurately determine the potency (IC₅₀) and selectivity of novel compounds like hMAO-B-IN-5, facilitating the discovery and development of new therapeutics for neurological disorders.

References

- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 15. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]

- 17. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for hMAO-B-IN-5 (NeuroGuard-5) Administration in Animal Models of Parkinson's Disease

Disclaimer: The compound "hMAO-B-IN-5" is not found in the public domain. For the purpose of these application notes, we will use the fictional name NeuroGuard-5 as a representative novel, selective, and reversible human monoamine oxidase B (hMAO-B) inhibitor. The data and protocols presented are based on published findings for similar novel MAO-B inhibitors investigated in preclinical models of Parkinson's disease.

Introduction